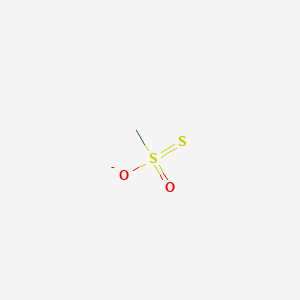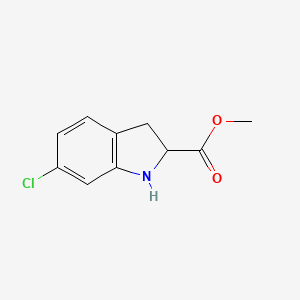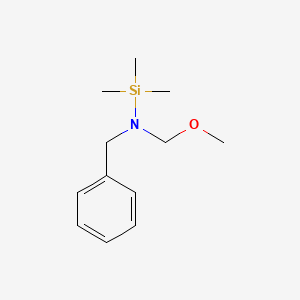
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine can be synthesized through the reaction of benzylamine with chloromethyltrimethylsilane and formaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide . The process involves the formation of an intermediate azomethine ylide, which then undergoes cycloaddition reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in the synthesis of heterocycles and other complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine involves its ability to form azomethine ylides, which are reactive intermediates in cycloaddition reactions. These ylides can react with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the formation of pyrrolidines and other nitrogen-containing heterocycles .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
Uniqueness
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine is unique due to its ability to form non-stabilized azomethine ylides, which makes it a valuable reagent in the synthesis of complex organic molecules. Its versatility in various chemical reactions and applications in different fields of research further highlights its uniqueness .
Properties
Molecular Formula |
C12H21NOSi |
|---|---|
Molecular Weight |
223.39 g/mol |
IUPAC Name |
N-(methoxymethyl)-1-phenyl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C12H21NOSi/c1-14-11-13(15(2,3)4)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI Key |
RULHSLKSRFNQJO-UHFFFAOYSA-N |
Canonical SMILES |
COCN(CC1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


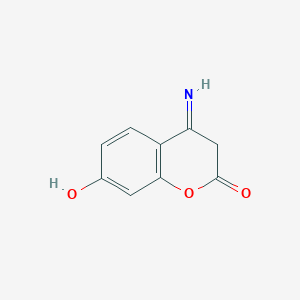





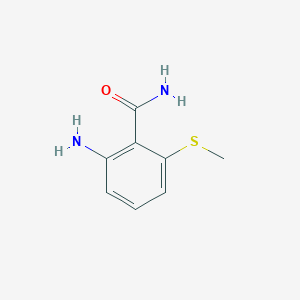
![[4-(4-Benzyloxy-phenyl)-1-methyl-cyclohex-3-enyl]-methanol](/img/structure/B8625899.png)

![Thieno[2,3-c]pyridin-5-ol](/img/structure/B8625910.png)

